molecular formula C8H7F2NO B2656719 2,4-Difluoro-5-methylbenzamide CAS No. 1379078-33-7

2,4-Difluoro-5-methylbenzamide

Cat. No.: B2656719
CAS No.: 1379078-33-7
M. Wt: 171.147
InChI Key: CBWOMBPQAVKARN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 5-methylbenzamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of 2,4-Difluoro-5-methylbenzamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like N,N-dimethylacetamide (DMA) and catalysts such as palladium on carbon (Pd/C) are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Catalysts: Palladium on carbon (Pd/C), palladium acetate (Pd(OAc)2)

    Solvents: N,N-dimethylacetamide (DMA), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Difluoro-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: Lacks the methyl group at the 5 position.

    2,5-Difluorobenzamide: Fluorine atoms are at different positions.

    2,4-Difluoro-3-methylbenzamide: Methyl group is at the 3 position instead of the 5 position.

Uniqueness

2,4-Difluoro-5-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2,4-difluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWOMBPQAVKARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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